

Application Note: Utilizing BMS-199264 Hydrochloride to Investigate ATP Depletion in Neurons

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Compound of Interest

Compound Name: BMS-199264 hydrochloride

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive overview and a foundational protocol for using **BMS-199264 hydrochloride** to study the effects of ATP depletion in neuronal models by selectively inhibiting the hydrolytic activity of mitochondrial F1F0-ATP synthase.

Introduction

Neuronal function and survival are critically dependent on a constant and abundant supply of adenosine triphosphate (ATP), primarily generated through oxidative phosphorylation in mitochondria. Conditions that disrupt mitochondrial function, such as ischemia, excitotoxicity, and neurodegenerative diseases, can lead to a rapid decline in cellular ATP levels, initiating downstream pathways of cell death.

The mitochondrial F1F0-ATP synthase is the primary enzyme responsible for ATP production. However, under conditions of mitochondrial stress and depolarization, it can reverse its function and begin hydrolyzing ATP, contributing significantly to the depletion of cellular energy reserves.[1][2][3] BMS-199264 hydrochloride is a potent and selective inhibitor of this reverse, ATP hydrolase activity, without affecting the forward, ATP synthesis function of the enzyme.[2] [4][5] This unique property makes it a precise tool for isolating and studying the specific consequences of ATP hydrolysis-driven energy depletion in neurons, distinguishing it from



broad-spectrum mitochondrial uncouplers or non-selective ATP synthase inhibitors like oligomycin.[2][6]

Mechanism of Action

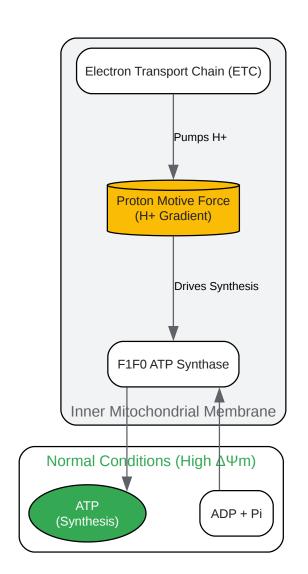
Under normal physiological conditions, the electron transport chain (ETC) generates a proton motive force (a combination of membrane potential and a pH gradient) across the inner mitochondrial membrane. This force drives protons through the F0 subunit of ATP synthase, causing the F1 subunit to rotate and synthesize ATP from ADP and inorganic phosphate (Pi).

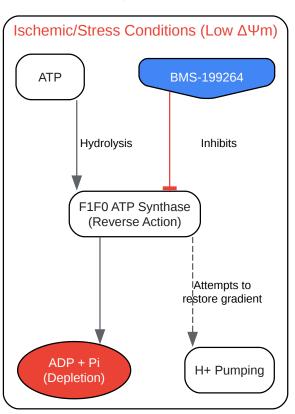
During events like ischemia or excitotoxicity, the proton motive force can collapse. In this scenario, the F1F0-ATP synthase can operate in reverse, hydrolyzing cytosolic ATP to pump protons out of the mitochondrial matrix in an attempt to restore the membrane potential.[1][2] This futile cycle exacerbates ATP depletion.

BMS-199264 selectively binds to the F1F0-ATPase and inhibits this reverse hydrolytic activity, thereby conserving cellular ATP levels during periods of mitochondrial stress without impairing the capacity for ATP synthesis should the mitochondrial function be restored.[2][6][7]



Mechanism of BMS-199264 Action on ATP Synthase





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BMS-199264 selectively inhibits ATP hydrolysis by F1F0 ATP synthase during mitochondrial stress.

Quantitative Data Summary

The following table summarizes the known quantitative parameters for **BMS-199264 hydrochloride**, primarily derived from non-neuronal (cardiac) studies. Researchers should use these values as a starting point for determining optimal concentrations in their specific neuronal models.



Parameter	Value	Species/Model	Comments	Reference
IC50 (F1F0 ATP Hydrolase)	0.5 μΜ	Not Specified	Inhibits the reverse (hydrolysis) activity of the enzyme.	[4]
Effect on ATP Synthase	No inhibitory effect	Submitochondrial Particles	Does not inhibit the forward (synthesis) activity of the enzyme.	[2][4][5]
Effective Concentration	1 - 10 μΜ	Isolated Rat Hearts	Conserved ATP levels during ischemia and reduced tissue necrosis.	[5][6][7]
Pre-treatment Time	10 minutes	Isolated Rat Hearts	Sufficient to exert a protective effect prior to ischemic insult.	[7]

Experimental Protocols

The following protocols are generalized for use with cultured neurons (e.g., primary cortical/hippocampal neurons or cell lines like SH-SY5Y). It is critical to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell type and experimental paradigm.

This protocol details the use of BMS-199264 to prevent ATP hydrolysis following a chemical insult that collapses the mitochondrial membrane potential, such as treatment with a mitochondrial uncoupler (e.g., FCCP) or an ETC inhibitor (e.g., Antimycin A).

Materials:



- Cultured neurons (e.g., primary rat cortical neurons at DIV 10-14)
- BMS-199264 hydrochloride
- Vehicle (e.g., DMSO)
- Mitochondrial stressor (e.g., Antimycin A, FCCP)
- Phosphate-Buffered Saline (PBS)
- ATP quantification kit (e.g., luciferase/luciferin-based assay)
- Plate reader with luminescence detection capabilities

Procedure:

- Prepare Reagents:
 - Prepare a 10 mM stock solution of BMS-199264 hydrochloride in DMSO. Store at -20°C.
 - Prepare a stock solution of the chosen mitochondrial stressor (e.g., 10 mM Antimycin A in ethanol).
 - On the day of the experiment, prepare working solutions of BMS-199264 and the stressor by diluting the stock solutions in pre-warmed culture media.
- Cell Treatment:
 - Culture neurons in appropriate multi-well plates (e.g., 96-well white, clear-bottom plates for luminescence assays).
 - \circ Pre-treat the neuronal cultures with various concentrations of BMS-199264 (e.g., 0.1, 0.5, 1, 3, 10 μ M) or vehicle for a designated time (e.g., 10-30 minutes) in the incubator.
 - Following pre-treatment, add the mitochondrial stressor (e.g., 1 μM Antimycin A) to the wells. Include control wells that receive only vehicle, only BMS-199264, or only the stressor.

Methodological & Application





• Incubate for the desired time period (e.g., 15, 30, 60 minutes).

• ATP Quantification:

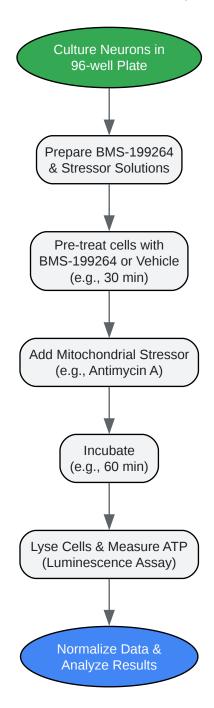
- After incubation, remove the media and wash the cells gently with PBS.
- Lyse the cells and measure intracellular ATP levels according to the manufacturer's
 protocol for your chosen ATP assay kit. This typically involves adding a lysis/reagent buffer
 that releases ATP and provides the necessary components (luciferase, luciferin) for the
 luminescent reaction.
- Read the luminescence on a plate reader.

• Data Analysis:

- Calculate the relative ATP levels for each condition, normalizing to the vehicle-treated control group.
- Plot the ATP levels against the concentration of BMS-199264 to determine its protective effect against the stressor-induced ATP depletion.



Experimental Workflow for ATP Depletion Assay



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Workflow for assessing the protective effect of BMS-199264 on neuronal ATP levels.

To correlate the preservation of ATP with functional outcomes, it is recommended to assess cell viability in parallel with ATP measurements.



Materials:

- Parallel set of cell cultures from Protocol 1.
- Cell viability assay kit (e.g., MTT, CellTiter-Glo®, or LDH release assay).
- Plate reader (absorbance, fluorescence, or luminescence as required by the assay).

Procedure:

- Treat a parallel plate of neurons exactly as described in Protocol 1.
- After the full incubation period (e.g., which may be extended to 4-24 hours to observe cell
 death), perform a cell viability assay according to the manufacturer's instructions.
- For an LDH assay (measuring cell death): Collect the culture supernatant to measure the release of lactate dehydrogenase.
- For an MTT or CellTiter-Glo® assay (measuring metabolic activity/viability): Add the reagent directly to the cells.
- Read the results on an appropriate plate reader.
- Analyze the data to determine if the ATP-preserving effect of BMS-199264 translates to improved neuronal survival following mitochondrial insult.

Conclusion

BMS-199264 hydrochloride offers a unique advantage for neuroscientists studying cellular bioenergetics. By selectively inhibiting ATP hydrolysis, it allows for the precise investigation of this specific pathway's contribution to neuronal ATP depletion and subsequent cell death, without the confounding effects of inhibiting ATP synthesis. The protocols provided here serve as a robust starting point for incorporating this valuable pharmacological tool into studies of ischemic injury, neurodegeneration, and other neurological disorders characterized by mitochondrial dysfunction.



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